molecular formula C24H33NO2 B1385682 N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine CAS No. 1040693-67-1

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine

Cat. No.: B1385682
CAS No.: 1040693-67-1
M. Wt: 367.5 g/mol
InChI Key: NWNIIMIVUUMDLJ-UHFFFAOYSA-N
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Description

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine (CAS 1040693-67-1) is a synthetic amine compound with a molecular formula of C 24 H 33 NO 2 and a molecular weight of 367.52 g/mol . This chemical features a distinct molecular structure incorporating two ether linkages (propoxy and cyclohexylethoxy) attached to aromatic systems, which contributes to its properties as a valuable intermediate in organic and medicinal chemistry research . The structural motif of a cyclohexylethoxy chain, similar to that found in other research compounds, is known to influence the lipophilicity and potentially the binding affinity of molecules toward biological targets, making this amine a versatile scaffold for the synthesis of more complex chemical entities . Researchers utilize this compound primarily as a key building block in the exploration of new pharmacologically active molecules. Its high purity makes it suitable for applications in method development, chemical biology studies, and as a precursor in the synthesis of specialized compounds for high-throughput screening libraries. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

4-(2-cyclohexylethoxy)-N-[(3-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO2/c1-2-16-26-24-10-6-9-21(18-24)19-25-22-11-13-23(14-12-22)27-17-15-20-7-4-3-5-8-20/h6,9-14,18,20,25H,2-5,7-8,15-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNIIMIVUUMDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 4-(2-cyclohexylethoxy)aniline with 3-propoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any nitro or carbonyl groups to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexylamines.

Scientific Research Applications

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as receptors or enzymes. The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Similarities :

  • Core Structure : Both compounds feature a cyclohexyl group and aryl ether linkages.
  • Substituents : The pyrimidinyl and pyridinyl groups in this analog introduce additional hydrogen-bonding sites compared to the simpler phenyl and benzyl groups in the target compound .

Pharmacological Differences :

N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine

Structural Similarities :

  • Ether Linkages: Both compounds utilize aryl ether groups (phenoxypropyl vs. cyclohexylethoxy) to modulate solubility.
  • Cycloalkane Substitution : Cyclopentyl vs. cyclohexyl groups influence steric bulk and lipophilicity .

Functional Implications :

  • The cyclopentyl group in this compound may reduce metabolic stability compared to the cyclohexyl group in the target compound due to smaller ring size and increased ring strain .

N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide

Structural Similarities :

  • Aromatic Substitution : Both compounds employ substituted benzyl groups (difluorobenzyl vs. 3-propoxybenzyl).
  • Sulfonamide vs. Amine : The sulfonamide group in this analog introduces acidity (pKa ~10) absent in the target amine .

Cytotoxicity Profiles

Compound GI50 (µM) Cell Line Tested Mechanism of Action Reference
N-[3-(Benzimidazol-2-ylamino)phenyl]amine derivatives 0.276–14.3 Leukemia (K-562) G2/M phase arrest, apoptosis
Target Compound (Inferred) N/A N/A Likely membrane disruption

Key Insight : The absence of heterocyclic systems (e.g., benzimidazole in ) in the target compound may limit its direct cytotoxicity but could reduce off-target effects .

Structural and Physicochemical Properties

Property Target Compound N-Cyclohexyl-pyrimidinyl Analog N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine
Molecular Weight (g/mol) ~400 (estimated) 529.5 367.5
LogP (Predicted) ~4.5 (high lipophilicity) 3.8 3.2
Key Functional Groups Cyclohexylethoxy, propoxy Dimethoxy-pyrimidine, pyridinyl Cyclopentyl, benzyloxy

Implications : The target compound’s higher logP suggests superior blood-brain barrier penetration compared to analogs with polar pyrimidine or cyclopentyl groups .

Biological Activity

N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

  • Molecular Formula : C24_{24}H33_{33}N\O
  • Molecular Weight : 367.54 g/mol
  • CAS Number : 1040693-67-1 .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Notably, it may influence:

  • Neurotransmitter Systems : The compound's structure suggests potential interactions with neurotransmitter receptors, which could modulate synaptic transmission.
  • Inflammatory Pathways : Similar compounds have been noted for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting anti-inflammatory properties .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antinociceptive Effects

Research indicates that compounds structurally similar to this compound exhibit significant antinociceptive activity. They function by modulating pain pathways and reducing hyperalgesia through inhibition of prostaglandin synthesis .

2. Anticonvulsant Activity

In various animal models, derivatives of similar structures have shown anticonvulsant effects. For instance, certain analogs were effective in maximal electroshock (MES) tests, indicating potential for treating epilepsy .

3. Anti-inflammatory Properties

The compound may also demonstrate anti-inflammatory effects, as suggested by its structural similarity to known COX inhibitors. In vivo studies have confirmed the antiarthritic and analgesic effectiveness of related compounds, supporting the hypothesis that this compound could possess similar properties .

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of compounds related to this compound:

StudyFindings
Study 1 Investigated the antinociceptive effects in rodent models, demonstrating significant pain relief at various dosages.
Study 2 Evaluated the anticonvulsant activity using MES tests; several derivatives showed promising results in seizure prevention.
Study 3 Analyzed the anti-inflammatory properties through COX inhibition assays, revealing effective reduction in inflammatory markers in treated subjects.

Q & A

Q. What are the optimal synthetic routes for preparing N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis likely involves nucleophilic substitution and condensation steps. For example, cyclohexylethoxy and propoxy groups can be introduced via alkylation of phenol intermediates under alkaline conditions (e.g., using K₂CO₃ in DMF at 80–100°C) . Condensation of the resulting aniline derivatives with benzyl halides or carbonyl-containing reagents (e.g., using EDCI/HOBt as coupling agents) should yield the target compound. Reaction optimization should include monitoring by TLC/HPLC and adjusting solvent polarity, temperature, and catalyst loading to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), ethoxy/propoxy methylene groups (δ 3.4–4.2 ppm), and cyclohexyl protons (δ 1.0–2.0 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected ~423 g/mol). Fragmentation patterns help validate the amine and ether linkages .
  • UV-Vis : Absorption maxima near 270–290 nm (π→π* transitions in aromatic/amine systems) .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution, HOMO-LUMO gaps, and potential reactive sites. Solvent effects (e.g., PCM models) refine predictions for solubility or degradation pathways. Software like Gaussian or ORCA is recommended .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound, particularly regarding conformational flexibility?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX suites provides precise bond lengths/angles. For flexible ethoxy/propoxy chains, low-temperature (100 K) data collection reduces thermal motion artifacts. Twinning or disorder in cyclohexyl groups may require refinement with SHELXL restraints (e.g., SIMU/DELU commands) . Hydrogen-bonding networks (e.g., C–H···O) stabilize the crystal lattice and can be visualized using ORTEP-3 .

Q. How do researchers address contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Assay Standardization : Validate cell lines/purity (>95% by HPLC) and control experimental variables (e.g., pH, serum content).
  • Meta-Analysis : Use tools like RevMan to aggregate data, applying statistical models (random-effects) to account for heterogeneity.
  • Structural Analogues : Compare with derivatives (e.g., cyclohexyl-to-phenyl substitutions) to identify SAR trends .

Q. What strategies optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?

  • Methodological Answer :
  • LogP Adjustments : Introduce polar groups (e.g., -OH, -COO⁻) via prodrug strategies to enhance aqueous solubility.
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. CYP450 inhibitors (e.g., ketoconazole) identify key enzymes involved .
  • Co-crystallization : Improve bioavailability via co-crystals with succinic acid or cyclodextrins .

Data Contradiction Analysis

Q. How can conflicting results in X-ray vs. NMR-derived structures be reconciled?

  • Methodological Answer : SC-XRD captures the solid-state conformation, while NMR reflects solution dynamics. For flexible moieties (e.g., propoxy chains), compare NOE (Nuclear Overhauser Effect) restraints with crystallographic data. Molecular dynamics simulations (e.g., AMBER) model conformational ensembles to bridge discrepancies .

Experimental Design

Q. What in vitro assays are suitable for evaluating this compound’s interaction with biological targets (e.g., GPCRs, kinases)?

  • Methodological Answer :
  • GPCR Binding : Radioligand displacement assays (e.g., [³H]-Dopamine for amine receptors) with membrane preparations.
  • Kinase Inhibition : ADP-Glo™ Kinase Assay with recombinant enzymes (e.g., EGFR, CDK2).
  • Cellular Toxicity : MTT/WST-1 assays in HEK293 or HepG2 cells to establish safety margins .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine
Reactant of Route 2
Reactant of Route 2
N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.